Oxetane-3-carbaldehyde

Organic Synthesis Process Chemistry Medicinal Chemistry

Oxetane-3-carbaldehyde (CAS 1305207-52-6, molecular formula C₄H₆O₂) is a four-membered heterocyclic aldehyde featuring a reactive formyl group at the 3-position of a strained oxetane ring. This compact, polar scaffold exhibits high polarity and hydrogen-bond-accepting capacity, and is increasingly utilized in medicinal chemistry as a bioisosteric replacement for gem-dimethyl, carbonyl, and larger cyclic ether motifs.

Molecular Formula C4H6O2
Molecular Weight 86.09
CAS No. 1305207-52-6
Cat. No. B578757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxetane-3-carbaldehyde
CAS1305207-52-6
Molecular FormulaC4H6O2
Molecular Weight86.09
Structural Identifiers
SMILESC1C(CO1)C=O
InChIInChI=1S/C4H6O2/c5-1-4-2-6-3-4/h1,4H,2-3H2
InChIKeyFYCBRGMZDWYEHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxetane-3-carbaldehyde (CAS 1305207-52-6) Technical Procurement Overview


Oxetane-3-carbaldehyde (CAS 1305207-52-6, molecular formula C₄H₆O₂) is a four-membered heterocyclic aldehyde featuring a reactive formyl group at the 3-position of a strained oxetane ring [1]. This compact, polar scaffold exhibits high polarity and hydrogen-bond-accepting capacity, and is increasingly utilized in medicinal chemistry as a bioisosteric replacement for gem-dimethyl, carbonyl, and larger cyclic ether motifs [2][3]. The oxetane motif has been validated in FDA-approved therapeutics including orlistat, paclitaxel, docetaxel, and cabazitaxel, and in September 2025 received additional validation with the approval of Sanofi's rilzabrutinib, the first fully synthetic oxetane-containing drug [3][4]. The compound serves as a key synthetic intermediate for constructing 3-monosubstituted oxetane derivatives without introducing additional stereochemical complexity [5].

Why Oxetane-3-carbaldehyde Cannot Be Replaced by Generic Analogs


Oxetane-3-carbaldehyde occupies a unique chemical space that prevents simple substitution with common aromatic aldehydes or larger cyclic ether aldehydes. The strained four-membered oxetane ring is highly sensitive to oxidative, basic, and acidic conditions, making its synthesis via classical homologation methods challenging and requiring specialized mild homologation sequences [1]. Unlike benzaldehyde or tetrahydrofuran-3-carbaldehyde, the 3-substituted oxetane motif confers a distinctive combination of high polarity, low molecular weight, and three-dimensionality that enables precise modulation of physicochemical properties, including a 4-fold to >4000-fold increase in aqueous solubility when replacing gem-dimethyl groups in specific contexts [2][3]. Furthermore, 3-monosubstituted oxetanes like this aldehyde do not introduce additional stereochemical complexity—a critical advantage over chiral 2-substituted analogs—making them preferred for lead optimization programs seeking to maintain stereochemical simplicity [4]. Generic aldehydes lack the oxetane ring's validated bioisosteric capacity to replace carbonyls, gem-dimethyls, and larger cyclic ethers while simultaneously improving metabolic stability and redirecting clearance away from cytochrome P450 enzymes [5].

Quantitative Differentiation Evidence for Oxetane-3-carbaldehyde


Synthesis Yield: Swern Oxidation Protocol Delivers 85% Isolated Yield

Oxetane-3-carbaldehyde can be synthesized via Swern oxidation of oxetan-3-ylmethanol with an isolated yield of 85% after column chromatography, as reported in patent CN103420951A [1]. This represents a substantial improvement over earlier multi-step routes, such as the 7-step synthesis of oxetane-3-methanol with only 12% overall yield, which required four protection/deprotection steps and a low-yielding oxetane ring formation [2].

Organic Synthesis Process Chemistry Medicinal Chemistry

Lipophilicity (XLogP3): Lower LogP Than Benzaldehyde and THF-3-carbaldehyde

Oxetane-3-carbaldehyde exhibits a computed XLogP3 value of -0.7 [1], which is substantially lower than benzaldehyde (XLogP3 = 1.5) [2] and tetrahydrofuran-3-carbaldehyde (estimated LogP ~0.4). The reduced lipophilicity is a direct consequence of the strained oxetane ring's high polarity and enhanced hydrogen-bond-accepting capacity [3].

Physicochemical Properties Drug Design ADME Optimization

Aqueous Solubility Enhancement: Oxetane Substitution Increases Solubility 4x to >4000x vs gem-Dimethyl

Substitution of a gem-dimethyl group with an oxetane motif can increase aqueous solubility by a factor ranging from 4-fold to more than 4000-fold, depending on the specific molecular context [1]. While this data is derived from oxetane-containing lead compounds rather than the free aldehyde, oxetane-3-carbaldehyde serves as the direct precursor for introducing this solubilizing motif into drug candidates [2].

Aqueous Solubility Bioisosterism Lead Optimization

Synthetic Accessibility: First Published Preparation via Mild Homologation Sequence

A 4-pot telescoped procedure using Tsuji hydrogenolysis of an allylic acetate, osmium-free dihydroxylation, and oxidative cleavage was developed to prepare oxetane-3-carboxaldehyde under mild conditions [1]. Classical homologation methods applied to oxetane-3-one failed due to the oxetane ring's sensitivity toward strongly oxidative, basic, and acidic conditions [1]. This work represents the first published preparation of this vital building block [1].

Synthetic Methodology Process Development Building Block Availability

Metabolic Stability: Oxetane Substitution Reduces Metabolic Degradation in Most Cases

Replacing commonly employed functionalities such as gem-dimethyl or carbonyl groups with an oxetane motif reduces the rate of metabolic degradation in most cases [1]. This effect is attributed to the oxetane's ability to redirect metabolic clearance away from cytochrome P450 enzymes [2].

Metabolic Stability Pharmacokinetics Drug Metabolism

Purity Specification: ≥98% (GC) Available from Multiple Suppliers

Commercially available oxetane-3-carbaldehyde is supplied with a minimum purity specification of 98% by GC or 97% , with physical properties including density of 1.3 g/mL and refractive index of 1.55 . The compound is hygroscopic and requires storage under argon at room temperature or long-term at -20°C .

Quality Control Procurement Analytical Chemistry

Optimal Application Scenarios for Oxetane-3-carbaldehyde Procurement


Medicinal Chemistry Lead Optimization: Bioisosteric Replacement of gem-Dimethyl or Carbonyl Groups

Oxetane-3-carbaldehyde is the preferred aldehyde building block for introducing the oxetane motif via reductive amination or other aldehyde functionalization reactions when medicinal chemists seek to replace a gem-dimethyl or carbonyl group to improve aqueous solubility (4x to >4000x increase) [1] and metabolic stability [2]. Its low XLogP3 (-0.7) and high polarity make it particularly suitable for programs targeting central nervous system (CNS) drugs or other indications requiring optimized physicochemical properties [3].

Synthesis of 3-Monosubstituted Oxetane Derivatives for Preclinical Candidates

Procurement of oxetane-3-carbaldehyde is indicated for medicinal chemistry programs synthesizing 3-monosubstituted oxetane derivatives where stereochemical simplicity is essential. The compound introduces no new chiral centers, avoiding the complexity associated with 2-substituted oxetane analogs [1]. The validated synthetic route (Swern oxidation, 85% yield) [2] ensures that researchers can reliably generate the free aldehyde in-house if needed, while commercial availability at ≥98% purity [3] supports immediate use in library synthesis or hit-to-lead campaigns.

Pharmaceutical Intermediate for Kinase Inhibitors and γ-Secretase Modulators

Oxetane-3-carbaldehyde serves as a key intermediate for building oxetane-containing kinase inhibitors and other enzyme targets. The oxetane motif has demonstrated improved aqueous solubility and metabolic stability in γ-secretase inhibitor programs when substituted in place of larger cyclic ethers [1]. The recent approval of rilzabrutinib (September 2025) validates the oxetane ring in fully synthetic drugs and provides confidence for procurement in clinical candidate development [2].

Chemical Biology and Tool Compound Synthesis

For chemical biology applications requiring small, polar probes with favorable physicochemical properties, oxetane-3-carbaldehyde provides a compact (MW 86.09, TPSA 26.3 Ų) [1] functional handle for conjugation to larger biomolecules or for constructing tool compounds with reduced lipophilicity and enhanced three-dimensionality. The low XLogP3 (-0.7) [1] and validated bioisosteric capacity [2] make it an attractive choice for probe development targeting challenging protein-protein interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxetane-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.